Bromoacetamido-PEG3-Azid

Übersicht

Beschreibung

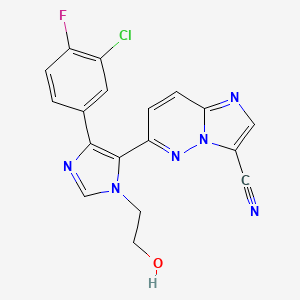

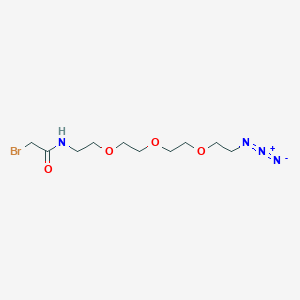

Bromoacetamido-PEG3-Azide: is a polyethylene glycol (PEG)-based compound that features both a bromoacetamido group and an azide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules. The bromoacetamido group is reactive towards thiols, while the azide group participates in copper-catalyzed azide-alkyne cycloaddition reactions, making it a versatile tool in chemical biology and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Bioconjugation: Bromoacetamido-PEG3-Azide is used to link biomolecules such as proteins and peptides through thiol-reactive and click chemistry reactions

Polymer Chemistry: It is employed in the synthesis of functionalized polymers for various applications.

Biology:

Protein Labeling: The compound is used to label proteins with fluorescent tags or other functional groups for imaging and analytical purposes.

Drug Delivery: It is utilized in the development of drug delivery systems, where the PEG chain enhances solubility and biocompatibility.

Medicine:

Therapeutic Conjugates: Bromoacetamido-PEG3-Azide is used in the synthesis of antibody-drug conjugates (ADCs) and other therapeutic conjugates.

Diagnostics: It is employed in the development of diagnostic assays and imaging agents.

Industry:

Wirkmechanismus

Target of Action

Bromoacetamido-PEG3-Azide is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . It targets free thiols in proteins or antibodies, allowing for the conjugation of two different proteins or an antibody with a payload .

Mode of Action

The compound interacts with its targets through two key reactions. The bromoacetamido group reacts with a free thiol, and the azide group undergoes copper-catalyzed “click” chemistry to react with terminal alkynes or strained alkynes . This dual reactivity allows the compound to bridge two different molecules, facilitating the formation of PROTACs .

Biochemical Pathways

Bromoacetamido-PEG3-Azide is involved in the ubiquitin-proteasome system through its role in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The primary result of Bromoacetamido-PEG3-Azide’s action is the formation of PROTACs, which can selectively degrade target proteins . This selective degradation can alter cellular processes and has potential applications in targeted therapy .

Action Environment

The action of Bromoacetamido-PEG3-Azide is influenced by the presence of free thiols and terminal alkynes or strained alkynes, which it reacts with . Additionally, the copper-catalyzed “click” chemistry reaction requires the presence of copper . The compound’s hydrophilic PEG spacer may also interact with the aqueous environment to influence its action .

Biochemische Analyse

Biochemical Properties

Bromoacetamido-PEG3-Azide interacts with various enzymes, proteins, and other biomolecules. It can be used to conjugate two different proteins or an antibody with a payload by reaction of the bromoacetamido with a free thiol . This reaction is facilitated by using copper-catalyzed “click” chemistry of the azide to react with terminal alkynes or strained alkynes .

Cellular Effects

The effects of Bromoacetamido-PEG3-Azide on various types of cells and cellular processes are significant. It influences cell function by enabling the conjugation of different proteins or an antibody with a payload . This process can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Bromoacetamido-PEG3-Azide exerts its effects at the molecular level through several mechanisms. It enables the conjugation of different proteins or an antibody with a payload by reacting with a free thiol . This reaction is facilitated by using copper-catalyzed “click” chemistry of the azide to react with terminal alkynes or strained alkynes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG3-Azide typically involves the following steps:

PEGylation: Polyethylene glycol (PEG) is functionalized with an azide group.

Bromoacetamidation: The azide-functionalized PEG is then reacted with bromoacetyl chloride to introduce the bromoacetamido group.

Reaction Conditions:

PEGylation: This step is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Bromoacetamidation: This step is performed under mild conditions, typically at room temperature, to avoid degradation of the PEG chain

Industrial Production Methods: Industrial production of Bromoacetamido-PEG3-Azide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: The bromoacetamido group undergoes nucleophilic substitution reactions with thiols, forming stable thioether linkages.

Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes or strained alkynes

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out in aqueous or organic solvents at room temperature.

Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions, which are performed in aqueous or mixed solvents at room temperature

Major Products:

Thioether Linkages: Formed from nucleophilic substitution reactions.

Triazole Linkages: Formed from CuAAC reactions

Vergleich Mit ähnlichen Verbindungen

Bromoacetamido-PEG4-Azide: Similar structure but with a longer PEG chain, offering increased solubility and flexibility.

Bromoacetamido-PEG2-Azide: Shorter PEG chain, which may result in reduced solubility and flexibility compared to Bromoacetamido-PEG3-Azide.

Azido-PEG3-Acid: Lacks the bromoacetamido group, making it less versatile for thiol-reactive applications.

Uniqueness:

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPRHBHFKQEZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.